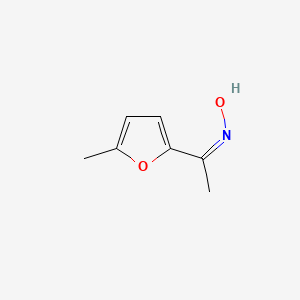![molecular formula C14H13ClN2O6S2 B2703882 4-氯-3-{[(4-磺酰氨基苯基)甲基]磺酰}苯甲酸 CAS No. 794573-84-5](/img/structure/B2703882.png)
4-氯-3-{[(4-磺酰氨基苯基)甲基]磺酰}苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C14H13ClN2O6S2. It has a molecular weight of 404.85 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11Cl2NO4S/c1-17(11-5-3-10(15)4-6-11)22(20,21)13-8-9(14(18)19)2-7-12(13)16/h2-8H,1H3,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.科学研究应用
化学合成和生物活性
4-氯-3-{[(4-磺酰苯基)甲基]磺酰}苯甲酸用于合成具有潜在生物活性的多种化合物。例如,它参与了2-(4'-二乙基磺酰胺苯基)-4-取代氨基甲基-1,3,4-恶二唑啉-5-硫酮的合成。这些化合物通过一系列化学反应合成,从4-(氯磺酰)苯甲酸开始,展示了它们的结构多样性和在生物应用中的潜力。它们的生物活性虽然与4-氯-3-{[(4-磺酰苯基)甲基]磺酰}苯甲酸没有直接联系,但突出了该化合物在产生生物活性分子中的作用(Havaldar & Khatri, 2006)。
药理活性衍生物
此外,该化合物的衍生物,如S,N-取代的2-巯基苯磺酰胺,已被探索其药理活性。合成这些衍生物扩展了该化合物在药物化学中的用途,特别是在抗癌研究中。一种合成的化合物显示出可观察的体外抗癌活性,说明该化合物在开发潜在治疗剂中的基础作用(Pomarnacka & Kornicka, 1998)。
植物胁迫耐受诱导
在植物生物学领域,与4-氯-3-{[(4-磺酰苯基)甲基]磺酰}苯甲酸具有共同结构特征的苯甲酸衍生物已被研究其在诱导植物胁迫耐受中的作用。苯甲酸、磺基水杨酸和水杨酸甲酯等化合物已有效地诱导了植物对各种胁迫的耐受性,表明苯甲酸衍生物在农业科学中提高作物抗逆性方面的潜力(Senaratna et al., 2004)。
环境影响和转化
在氯化消毒过程中,已研究了类似化合物(如二苯甲酮-4 (BP-4))的环境行为和转化。了解这些化合物暴露于游离氯时的转化机制有助于评估它们的环境归宿和影响,尤其是在水处理系统中。这项研究阐明了该化学物质在环境条件下的行为及其对水质的潜在影响(Xiao et al., 2013)。
安全和危害
作用机制
Target of Action
“4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” could potentially interact with proteins or enzymes in the body that have affinity for its structural features. The sulfamoyl groups, for instance, are common in many drugs and are known to form hydrogen bonds with their targets, which could influence the activity of those targets .
Mode of Action
Once “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” binds to its targets, it could alter their function, leading to changes in cellular processes. This could involve inhibiting or enhancing the activity of the target proteins or enzymes .
Biochemical Pathways
The exact biochemical pathways affected by “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” would depend on its specific targets. It could potentially influence multiple pathways, given that proteins and enzymes often play roles in various biological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” would influence its bioavailability and overall effects in the body. Factors such as its solubility, stability, and the presence of specific transporters in the body could affect how well it is absorbed, where it is distributed, how it is metabolized, and how quickly it is excreted .
Result of Action
The molecular and cellular effects of “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid” would be a direct result of its interactions with its targets and the subsequent changes in biochemical pathways. This could lead to observable physiological effects, depending on the specific roles of the targets and pathways involved .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid”. For instance, certain conditions might enhance or inhibit its ability to bind to its targets, or could affect its stability and hence its effectiveness .
生化分析
Biochemical Properties
The biochemical properties of 4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid are not well-documented in the literature. It is known that this compound can interact with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Cellular Effects
Given its role in the synthesis of bumetanide, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
属性
IUPAC Name |
4-chloro-3-[(4-sulfamoylphenyl)methylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O6S2/c15-12-6-3-10(14(18)19)7-13(12)25(22,23)17-8-9-1-4-11(5-2-9)24(16,20)21/h1-7,17H,8H2,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBBWVHYYRJPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2703800.png)
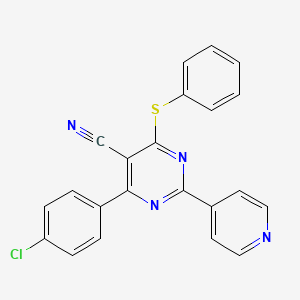
![2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2703802.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2703804.png)
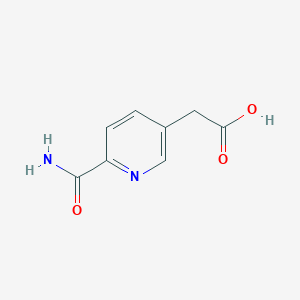
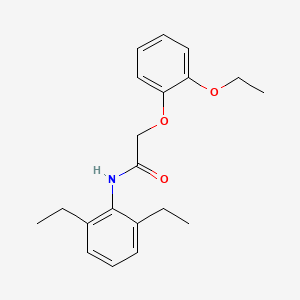
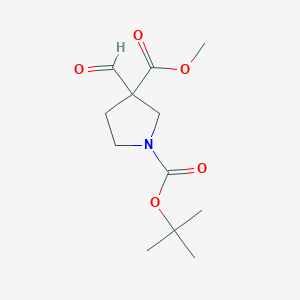
![1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2703812.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2703814.png)
![N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2703815.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2703817.png)

